Acetic acid, 11-(triethoxysilyl)undecyl ester

Catalog No.
S3463289
CAS No.
959053-85-1
M.F
C19H40O5Si
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, 11-(triethoxysilyl)undecyl ester

CAS Number

959053-85-1

Product Name

Acetic acid, 11-(triethoxysilyl)undecyl ester

IUPAC Name

11-triethoxysilylundecyl acetate

Molecular Formula

C19H40O5Si

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C19H40O5Si/c1-5-22-25(23-6-2,24-7-3)18-16-14-12-10-8-9-11-13-15-17-21-19(4)20/h5-18H2,1-4H3

InChI Key

WUHZCNHGBOHDKN-UHFFFAOYSA-N

SMILES

CCO[Si](CCCCCCCCCCCOC(=O)C)(OCC)OCC

Canonical SMILES

CCO[Si](CCCCCCCCCCCOC(=O)C)(OCC)OCC

Acetic acid, 11-(triethoxysilyl)undecyl ester (CAS 959053-85-1) is a masked-hydroxyl, long-chain alkyl silane coupling agent. In industrial and advanced laboratory procurement, it is primarily sourced as a highly stable precursor for generating well-ordered, hydroxyl-terminated self-assembled monolayers (SAMs) on silicon or glass substrates. The terminal acetate group protects the hydroxyl functionality during storage and deposition, preventing premature condensation. Following SAM formation, the acetate is easily deprotected to yield a pristine hydroxyl surface, which serves as the critical initiation layer for solid-phase phosphoramidite oligonucleotide synthesis and precision surface patterning[1].

Generic substitution with unprotected analogs (e.g., 11-hydroxyundecyltriethoxysilane) introduces severe procurement risks due to poor shelf-life; the free hydroxyls readily cross-react with the silyl groups, leading to oligomerization and the formation of uneven, multi-layer aggregates rather than a true monolayer. Substituting with shorter-chain protected silanes (e.g., 3-acetoxypropyltriethoxysilane) fails in application, as short carbon chains lack the van der Waals interactions required to form a densely packed, highly ordered monolayer, resulting in steric inconsistencies. Furthermore, substituting with the trichlorosilane variant (11-acetoxyundecyltrichlorosilane) releases corrosive hydrochloric acid during deposition, which can catastrophically damage photoresists and delicate micro-electromechanical systems (MEMS) on synthesis chips [1].

Precursor Stability and Monolayer Fidelity via Hydroxyl Protection

When functionalizing surfaces for high-density arrays, the use of unprotected hydroxyl-terminated silanes frequently results in premature inter-molecular condensation and multi-layering. Acetic acid, 11-(triethoxysilyl)undecyl ester utilizes an acetate protecting group that masks the terminal hydroxyl during storage and deposition. This ensures the formation of a true, single-molecule-thick self-assembled monolayer (SAM), which can subsequently be deprotected using acidic aqueous ethanol. Compared to 11-hydroxyundecyltriethoxysilane, the protected ester prevents oligomerization in the precursor solution and during the coating process, ensuring batch-to-batch reproducibility [1].

Evidence DimensionPrecursor oligomerization and monolayer uniformity
Target Compound DataAcetic acid, 11-(triethoxysilyl)undecyl ester (Acetate-protected): Forms true monolayer without premature condensation
Comparator Or Baseline11-hydroxyundecyltriethoxysilane (Unprotected): Prone to self-condensation and multi-layering
Quantified DifferencePrevention of multi-layering via complete suppression of premature silane-hydroxyl cross-reactivity
ConditionsLiquid-phase or vapor-phase SAM deposition on silicon/glass substrates

Procuring the protected ester is essential for manufacturing precise, single-layer functionalized surfaces without batch-to-batch variability caused by precursor degradation.

Structural Order and Packing Density Driven by Chain Length

The carbon chain length of a silane coupling agent dictates the structural order of the resulting SAM. Acetic acid, 11-(triethoxysilyl)undecyl ester features an 11-carbon (C11) spacer. Alkyl chains of C10 or longer generate sufficient inter-chain van der Waals forces to form highly ordered, densely packed, crystalline-like monolayers. In contrast, shorter-chain analogs like 3-acetoxypropyltriethoxysilane (C3) form disordered, liquid-like layers that result in uneven presentation of functional groups[1].

Evidence DimensionMonolayer packing order and steric availability
Target Compound DataC11 chain: Highly ordered, crystalline-like packing
Comparator Or BaselineC3 chain (e.g., 3-acetoxypropyltriethoxysilane): Disordered, liquid-like packing
Quantified DifferenceSignificant increase in inter-chain van der Waals stabilization (~8-16 kcal/mol additional stabilization vs C3)
ConditionsSAM formation on silicon dioxide substrates

A highly ordered C11 monolayer ensures uniform spatial distribution of deprotected hydroxyl groups, which is critical for maximizing coupling efficiency in downstream solid-phase synthesis.

Process Compatibility via Non-Corrosive Leaving Groups

For surface functionalization on micro-electromechanical systems (MEMS) or photoresist-patterned wafers, the choice of the silyl leaving group is critical. Acetic acid, 11-(triethoxysilyl)undecyl ester utilizes a triethoxysilyl group, which releases ethanol as a byproduct upon surface coupling. This provides a controlled reaction rate and is entirely compatible with delicate substrates. Substituting this with 11-acetoxyundecyltrichlorosilane results in the rapid release of corrosive hydrochloric acid (HCl), which can degrade photoresists and etch sensitive metal components on CMOS chips [1].

Evidence DimensionByproduct corrosivity and substrate compatibility
Target Compound DataTriethoxysilane: Releases benign ethanol, compatible with photoresists
Comparator Or BaselineTrichlorosilane: Releases corrosive HCl, degrades sensitive substrates
Quantified DifferenceElimination of acidic byproducts, enabling 100% compatibility with standard photolithographic resists
ConditionsVapor or liquid deposition on micro-patterned silicon wafers

Buyers manufacturing semiconductor-based biosensors or DNA synthesis chips must specify the triethoxy variant to prevent catastrophic yield losses from acid-induced substrate damage.

Tunable Site Density for High-Fidelity Oligonucleotide Synthesis

In high-throughput solid-phase DNA synthesis, a 100% active hydroxyl surface creates severe steric hindrance, reducing coupling efficiency for long oligonucleotides. Acetic acid, 11-(triethoxysilyl)undecyl ester is highly suited for co-deposition with passive diluents like n-decyltriethoxysilane. Because both possess similar chain lengths and identical triethoxy leaving groups, they form perfectly mixed SAMs. A 5:95 molar ratio of the active acetate-silane to the passive decyl-silane provides precise spatial separation of initiation sites, enabling the synthesis of 100-mer oligonucleotides with an aggregate deletion error rate of less than 1 in 1500 bases [1].

Evidence DimensionOligonucleotide synthesis fidelity (Deletion error rate)
Target Compound Data5:95 mixed SAM (11-acetoxyundecyltriethoxysilane : n-decyltriethoxysilane): < 1 in 1500 bases deletion error rate
Comparator Or Baseline100% active hydroxyl SAM (Baseline): High steric crowding leading to truncated sequences and higher error rates
Quantified DifferencePrecise site spacing yields >99% coupling efficiency per cycle for 100-mer synthesis
ConditionsSolid-phase phosphoramidite DNA synthesis on silicon chips

Procuring this compound allows manufacturers to precisely dilute active surface sites, a mandatory requirement for synthesizing long, high-fidelity gene fragments without steric truncation.

High-Fidelity De Novo DNA Synthesis Arrays

Following co-deposition with a passive diluent and subsequent deprotection, this compound provides the precise spatial distribution of hydroxyl initiation sites required for synthesizing 100-mer to 200-mer oligonucleotides with minimal steric truncation[1].

CMOS-Based Biosensor Functionalization

The non-corrosive triethoxy leaving group allows this silane to be safely deposited onto delicate, photoresist-patterned silicon microchips without etching the substrate or degrading the resist layer[2].

Precision Surface Patterning for Microfluidics

The acetate protection ensures that the precursor remains monomeric during storage and vapor-phase deposition, guaranteeing a highly uniform, single-molecule-thick monolayer that is essential for reproducible microfluidic flow characteristics [3].

Dates

Last modified: 08-19-2023

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